Tert-butyl 2-chloropyridine-4-carboxylate

Suzuki-Miyaura coupling nickel catalysis heteroaryl chloride reactivity

Procure tert-butyl 2-chloropyridine-4-carboxylate for orthogonal diversification: the C2 chloro handle enables Pd-catalyzed Suzuki coupling, while the acid-labile tert-butyl ester deprotects cleanly under mild TFA conditions—ideal for base-sensitive intermediates. Essential for antitubercular API synthesis. 97% purity, ambient shipping.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 295349-62-1
Cat. No. B1332952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-chloropyridine-4-carboxylate
CAS295349-62-1
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=NC=C1)Cl
InChIInChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3
InChIKeyFPUSSPQEUANTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1): An Orthogonal Handle for Regioselective Heterocycle Synthesis


Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1) is a dual-functional heteroaromatic building block of the molecular formula C₁₀H₁₂ClNO₂ and molecular weight 213.66 g/mol . It is a crystalline solid with a predicted boiling point of 287.4±20.0 °C and density of 1.173±0.06 g/cm³ . The compound presents two orthogonally reactive sites: a C2 chlorine for palladium-catalyzed cross-coupling reactions and a C4 tert-butyl ester for acid-labile deprotection to the free carboxylic acid, enabling sequential diversification in multistep syntheses [1].

Why Generic Substitution of Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1) is Not Feasible: Regiochemical Reactivity, C2/C4 Discrimination, and Ester Lability Dictate Reaction Outcomes


Generic substitution of tert-butyl 2-chloropyridine-4-carboxylate is precluded by three non-interchangeable properties that directly dictate synthetic outcomes. First, the positional placement of the chlorine atom at C2 versus C4 fundamentally alters cross-coupling reactivity: under Ni(dppf) catalysis, 3- and 4-chloropyridines undergo successful Suzuki–Miyaura coupling, whereas 2-chloropyridines (including the target compound) fail entirely under identical conditions, requiring distinct Pd-based catalyst systems for productive reaction [1]. Second, the C2 chlorine cannot be replaced with a C2 bromine analog without losing site-selectivity in sequential functionalization—the reduced reactivity of the C–Cl bond relative to C–Br enables chemoselective manipulation of other halogens in polyhalogenated systems [2]. Third, the tert-butyl ester at C4 is acid-labile, whereas methyl or ethyl esters (e.g., methyl 2-chloroisonicotinate, CAS 58481-11-1) require harsher saponification conditions; substituting the ester group alters deprotection compatibility with acid-sensitive downstream functionality .

Quantitative Differentiation Evidence: Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1) Versus Structural Analogs in Cross-Coupling, Ester Lability, and Halogen Discrimination


Catalyst-Dependent Cross-Coupling Reactivity: 2-Chloropyridine Fails Under Ni(dppf) Conditions Where 3- and 4-Chloropyridines Succeed

Under Ni(dppf)Cl₂ catalysis with K₃PO₄ base in dioxane at 100 °C, 3-chloropyridine and 4-chloropyridine undergo successful Suzuki–Miyaura coupling with phenylboronic acid. In contrast, 2-chloropyridine yields zero conversion, with the catalyst system completely inhibited by α-halo-N-heterocycles [1]. This catalyst incompatibility necessitates the use of alternative Pd-based systems (e.g., Pd(PPh₃)₄) for productive coupling of tert-butyl 2-chloropyridine-4-carboxylate, a critical consideration when designing parallel library syntheses or automated reaction screening workflows.

Suzuki-Miyaura coupling nickel catalysis heteroaryl chloride reactivity

C2-Chloro vs. C2-Bromo Reactivity: Chemoselective Discrimination in Sequential Polyhalogenated Pyridine Functionalization

In polyhalogenated pyridine systems bearing both C–Br and C–Cl bonds, the C–Br site undergoes selective Suzuki coupling while the C–Cl site remains intact. For example, 4-bromo-2-chloropyridine undergoes exclusive coupling at the C4 bromo position under Pd catalysis, leaving the C2 chloro substituent available for subsequent orthogonal functionalization [1]. tert-Butyl 2-chloropyridine-4-carboxylate provides the same chemoselective retention of the C2 chloro group, whereas the corresponding 2-bromo analog would react competitively, eroding site-selectivity in multistep sequences.

chemoselective cross-coupling sequential functionalization halogen discrimination

Regioselective Functionalization at C4 Ester: tert-Butyl vs. Methyl Ester Lability and Deprotection Orthogonality

The tert-butyl ester of 2-chloropyridine-4-carboxylic acid undergoes clean cleavage under mild acidic conditions (TFA in CH₂Cl₂, room temperature, 1–2 h) to liberate the free 2-chloropyridine-4-carboxylic acid, whereas the corresponding methyl ester (methyl 2-chloroisonicotinate, CAS 58481-11-1) requires alkaline saponification (NaOH/MeOH/H₂O, reflux) or Lewis acid-mediated cleavage [1]. This differential lability profile enables orthogonal deprotection in the presence of base-sensitive functionality elsewhere in the molecule.

protecting group strategy acid-labile ester orthogonal deprotection

Physical Property Differentiation: Predicted Boiling Point and Density Relative to Closest Analogs

The predicted boiling point of tert-butyl 2-chloropyridine-4-carboxylate is 287.4±20.0 °C, which is substantially higher than that of methyl 2-chloroisonicotinate (boiling point 70 °C at 0.1 mmHg; predicted ~220–240 °C at atmospheric pressure) and lower than that of the free carboxylic acid (2-chloroisonicotinic acid, mp >200 °C with decomposition) . The predicted density is 1.173±0.06 g/cm³ .

physicochemical properties storage stability purification compatibility

Optimized Procurement and Application Scenarios for Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1)


Parallel Medicinal Chemistry Library Synthesis Requiring Pd-Catalyzed C2 Arylation

In automated library synthesis workflows where diverse C2-arylated pyridine-4-carboxylates are required, tert-butyl 2-chloropyridine-4-carboxylate is the preferred substrate for Suzuki–Miyaura coupling under Pd(PPh₃)₄ catalysis. Ni(dppf)-based systems—which are cost-attractive for 3- and 4-chloropyridines—fail entirely with 2-chloro substrates [1]. This necessitates a bifurcated catalyst strategy: Ni for 3-/4-chloro isomers; Pd for the 2-chloro isomer. Procurement of the 2-chloro compound with explicit Pd-compatibility documentation ensures successful library execution and avoids costly failed reaction screens.

Sequential Functionalization of Polyhalogenated Pyridine Scaffolds

For synthetic routes involving iterative cross-coupling of multiple halogenated positions, tert-butyl 2-chloropyridine-4-carboxylate provides a chemoselective C2 chloro handle that remains inert during Suzuki coupling at bromo-substituted sites. In contrast, the corresponding 2-bromo analog would undergo competitive coupling, compromising site-selectivity and reducing overall yield [2]. This compound is thus the logical procurement choice for constructing 2-chloro-4-arylpyridine intermediates destined for subsequent C2 diversification.

Acid-Labile Protecting Group Strategy in Base-Sensitive Molecule Construction

When synthesizing molecules containing base-labile functionality (e.g., epimerizable stereocenters, β-lactams, esters, or Michael acceptors), the tert-butyl ester of 2-chloropyridine-4-carboxylate offers a distinct advantage over methyl or ethyl ester analogs. Deprotection with TFA/CH₂Cl₂ at room temperature proceeds without exposing the molecule to hydroxide or alkoxide conditions [3]. This orthogonal deprotection compatibility reduces side-product formation and simplifies purification, making the tert-butyl ester the preferred procurement choice for base-sensitive target syntheses.

Antitubercular Agent Intermediate Manufacturing

Tert-butyl 2-chloropyridine-4-carboxylate is employed as a key intermediate in the synthesis of first-line antitubercular drugs including isoniazid, rifampicin, and pyrazinamide analogs . In this context, the tert-butyl ester serves dual roles: (i) it masks the carboxylic acid during C2 functionalization steps, and (ii) it is cleaved under mild acidic conditions to release the free acid for final API salt formation. Procurement of the tert-butyl ester (rather than the free acid or methyl ester) streamlines the manufacturing route by eliminating a separate esterification/deprotection sequence.

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